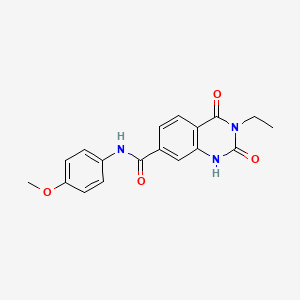
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in several physiological and pathological processes.
Wirkmechanismus
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell proliferation. The inhibition of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide by N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway. This activation has been shown to have beneficial effects in the treatment of various diseases, including Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects, including the inhibition of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide activity, the activation of the Wnt/β-catenin pathway, and the regulation of glycogen metabolism. These effects have been shown to have beneficial effects in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high degree of purity, which allows for accurate and reproducible experiments. However, the compound is relatively expensive, which can limit its use in some experiments. Additionally, the compound has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide. One direction is the development of more potent and selective N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors based on the structure of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, including diabetes and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide could improve its effectiveness and reduce its side effects.
Synthesemethoden
The synthesis of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-(2-pyridinylmethyl)glycinamide with phenylsulfonyl chloride and N-methylmorpholine in the presence of a base. The reaction yields N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which plays a critical role in the regulation of several signaling pathways involved in these diseases.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(20,21)14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXFEQRWZNFIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl-methyl-amino)-N-pyridin-2-ylmethyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)

![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)